molecular formula C16H14ClNO2 B2991303 benzyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate CAS No. 338413-41-5

benzyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate

Cat. No.: B2991303
CAS No.: 338413-41-5
M. Wt: 287.74
InChI Key: TYKGBUSMSOYIOQ-ZHACJKMWSA-N
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Description

Benzyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate (CAS 338413-41-5) is a chemical compound with the molecular formula C16H14ClNO2 and a molecular weight of 287.74 g/mol . This compound belongs to a class of benzene-based carbamates that are of significant interest in medicinal chemistry, particularly in neuroscience research . Carbamate compounds are recognized as privileged structural motifs capable of interacting with a range of biological enzymes . Specifically, structurally similar analogs have been investigated as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These cholinesterase enzymes are serine hydrolases that play a key role in the cholinergic system, and their inhibition is a established therapeutic strategy for alleviating the symptoms of neurodegenerative conditions, with research efforts focused on the development of new cholinesterase inhibitors (ChEIs) . The (E)-ethenyl (trans-styryl) linker and the 4-chlorophenyl substituent in its structure are features that influence the molecule's electronic and steric properties, which are crucial for its interaction with enzyme active sites . As such, this carbamate serves as a valuable synthetic intermediate or reference standard for researchers exploring new therapeutic agents and conducting structure-activity relationship (SAR) studies in the field of anti-Alzheimer drug discovery . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

benzyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO2/c17-15-8-6-13(7-9-15)10-11-18-16(19)20-12-14-4-2-1-3-5-14/h1-11H,12H2,(H,18,19)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYKGBUSMSOYIOQ-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N/C=C/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate typically involves the reaction of benzyl carbamate with 4-chlorobenzaldehyde under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product. Common reagents used in this synthesis include sodium hydroxide or potassium carbonate as the base, and solvents such as ethanol or methanol.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperatures and pressures. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl carbamates.

Scientific Research Applications

Benzyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate is an organic compound with a benzyl group and a carbamate functional group attached to an ethenyl moiety with a para-chloro substitution on the phenyl ring. It has a molecular weight of 303.76 g/mol. Research indicates that this compound exhibits biological activities, notably as an inhibitor of acetylcholinesterase and butyrylcholinesterase enzymes, which are important in neurotransmitter regulation.

Pharmaceutical Research

  • Enzyme Inhibition this compound acts as an enzyme inhibitor, making it valuable in pharmaceutical research. It is a selective inhibitor of acetylcholinesterase and butyrylcholinesterase, enzymes crucial in the regulation of neurotransmitters. Inhibiting these enzymes can have therapeutic implications for conditions like Alzheimer's disease.
  • Structural Analogs and Biological Activities Indole derivatives, which are structurally similar to this compound, exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. Various indole scaffolds are synthesized to screen for different pharmacological activities, indicating the potential of this compound in developing new therapeutic options.
  • Interaction Studies Interaction studies focus on the compound's binding affinity and selectivity towards acetylcholinesterase and butyrylcholinesterase. In vitro assays have shown that this compound can effectively inhibit these enzymes, with the degree of potency varying based on structural modifications. These studies are essential for understanding the compound's mechanism of action and potential therapeutic benefits.

Organic Chemistry

  • Unique Structure this compound is characterized by its unique structure, featuring a benzyl group and a carbamate functional group attached to an ethenyl moiety with a para-chloro substitution on the phenyl ring. This structure allows for various reactions essential for modifying the compound for specific applications in drug development and organic synthesis.
  • Synthesis The synthesis of this compound typically involves several steps, though specific synthetic pathways may vary based on desired yields and purity levels.
Compound NameStructure FeaturesBiological Activity
Benzyl CarbamateSimple benzyl group with a carbamateGeneral enzyme inhibition
4-Chlorobenzyl CarbamateSimilar structure with chlorobenzene substitutionEnzyme inhibition
Benzyl 3-ChloroacrylateContains an acrylate moietyPotential anti-cancer activity
Benzyl N-(4-fluorophenyl)carbamateFluorine instead of chlorineVarying enzyme inhibition profiles

Mechanism of Action

The mechanism of action of benzyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular pathways, influencing various biological processes.

Comparison with Similar Compounds

Tert-Butyl (E)-(5-Chloro-2-(2-Ethoxyvinyl)Benzyl)Carbamate

  • Molecular Formula: C₁₇H₂₄ClNO₅
  • Molecular Weight : 322.1654 g/mol .
  • Key Features :
    • tert-Butyl group replaces the 4-chlorobenzyl moiety, increasing steric bulk and hydrophobicity.
    • Ethoxyvinyl substituent instead of styryl, introducing an electron-donating ethoxy group.
  • Synthesis : Prepared via microwave-assisted reaction in dioxane/water with K₂CO₃ .
  • Comparison: The tert-butyl group may improve metabolic stability but reduce solubility compared to the aromatic 4-chlorobenzyl group.

4-(4-Chlorophenyl)-N-[(E)-4-(Dimethylamino)Benzylidene]-1,3-Thiazol-2-Amine

  • Molecular Formula : C₁₈H₁₆ClN₃S
  • Molecular Weight : 341.86 g/mol .
  • Key Features: Thiazole ring introduces sulfur and nitrogen heteroatoms, enabling hydrogen bonding and metal coordination. Dimethylamino benzylidene group provides a strong electron-donating substituent.
  • Biological Activity : Acts as a cyclin-dependent kinase inhibitor .
  • Comparison: The thiazole core differentiates it from carbamates, offering distinct electronic and steric profiles. The dimethylamino group enhances solubility in polar solvents, contrasting with the lipophilic 4-chlorophenyl groups in the target compound.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
Benzyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate C₁₆H₁₃Cl₂NO₂ 322.19 4-Chlorobenzyl, (E)-styryl (4-Cl) Agrochemicals, Pharmaceuticals (hypothesized)
Tert-butyl (E)-(5-chloro-2-(2-ethoxyvinyl)benzyl)carbamate C₁₇H₂₄ClNO₅ 322.17 tert-Butyl, ethoxyvinyl Synthetic intermediate
4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine C₁₈H₁₆ClN₃S 341.86 Thiazole, dimethylamino benzylidene Kinase inhibition

Research Findings and Key Differences

Structural and Electronic Properties

  • Lipophilicity : The target compound’s dual 4-chlorophenyl groups likely result in higher logP values than the tert-butyl or thiazole derivatives, impacting membrane permeability.
  • Reactivity : The styryl group in the target compound may undergo electrophilic additions, whereas the thiazole derivative’s heterocycle enables nucleophilic substitutions.

Biological Activity

Benzyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as an inhibitor of key enzymes involved in neurotransmitter regulation. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C17_{17}H16_{16}ClN1_{1}O2_{2} and a molecular weight of 303.76 g/mol. Its structure features a benzyl group linked to a carbamate moiety, with a para-chloro substitution on the phenyl ring, contributing to its unique biological properties.

Synthesis

The synthesis of this compound typically involves several chemical reactions, including:

  • Formation of the Carbamate: Reaction of benzylamine with chloroformate.
  • Ethenyl Group Introduction: Utilizing appropriate reagents to achieve the desired ethenyl configuration.

This multi-step synthesis allows for modifications that can enhance biological activity or selectivity towards specific targets.

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial for the hydrolysis of acetylcholine, and their inhibition can have therapeutic implications for conditions such as Alzheimer's disease.

Inhibition Potency:

  • IC50_{50} values for AChE and BChE have been reported, indicating the concentration required to inhibit 50% of enzyme activity.
  • For instance, related compounds have shown IC50_{50} values ranging from 30 μM to over 100 μM, depending on structural variations .
CompoundAChE IC50_{50} (μM)BChE IC50_{50} (μM)Selectivity Index
This compoundTBDTBDTBD
Rivastigmine0.50.61.2
Benzyl (2S)-2-[(2-chlorophenyl)carbamoyl]pyrrolidine-1-carboxylate46.35TBDTBD

Note: "TBD" indicates values that need further investigation or are currently unavailable.

The mechanism by which this compound inhibits AChE and BChE involves binding to the active sites of these enzymes. The para-chloro substitution enhances binding affinity through hydrophobic interactions, making it a potent inhibitor compared to other carbamate derivatives .

Case Studies

Several studies have investigated the biological activity of similar compounds:

  • In Vitro Studies: A series of carbamates were tested for their ability to inhibit cholinesterases. Compounds with structural similarities to this compound showed varying degrees of potency, with some achieving significant inhibition at low concentrations .
  • Cytotoxicity Assessments: Cytotoxicity tests on human cell lines demonstrated that many carbamates exhibited low toxicity levels, suggesting a favorable safety profile for potential therapeutic applications .

Q & A

Q. How can solvent effects on reaction yield be systematically optimized?

  • Methodological Answer : Design a Design of Experiments (DoE) matrix varying solvent polarity (e.g., DMF, THF, toluene), temperature (25–80°C), and catalyst loading (0.1–5 mol%). Analyze via response surface methodology (JMP software). Identify optimal conditions using Pareto charts .

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